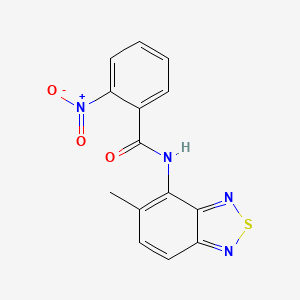![molecular formula C20H18BrN5O B5556827 N-({1-[2-(4-bromophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5556827.png)
N-({1-[2-(4-bromophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules such as this one may involve multi-step organic reactions. Analogous compounds, such as those containing triazole rings, are often synthesized through methods like the Williamson synthesis, reductive amination, amine formylation, and cyclization processes (Dongyue Xin, 2003). The specific synthesis of this compound would likely require carefully chosen conditions and reagents to successfully link the indole and bromophenoxy components with the triazol-amine structure.
Molecular Structure Analysis
The molecular structure of such a compound would be characterized by its complex arrangement of rings and substituents. Triazole derivatives, for example, have been studied for their structural characteristics using various analytical techniques, including IR, NMR, and mass spectrometry (Abdullah M. Asiri, Salman A. Khan, M. Rasul, 2010). These methods would provide detailed information about the bonding, functional groups, and overall geometry of the molecule.
Chemical Reactions and Properties
The presence of multiple functional groups in this compound suggests a variety of chemical reactivities. For instance, the triazole moiety is known for participating in coordination with metal ions and can act as a ligand in complex formation (K. Sancak et al., 2007). The bromophenoxy and indole components could also undergo various organic transformations, including nucleophilic substitutions and electrophilic aromatic substitutions.
Wissenschaftliche Forschungsanwendungen
Tautomerism and Intramolecular Hydrogen Bonding
Research into similar compounds has shown that Schiff bases, including those derived from indole and triazole, exhibit intriguing tautomerism and intramolecular hydrogen bonding characteristics. These properties are crucial for understanding the chemical behavior and stability of these compounds in various solvents and could inform their application in catalysis or as ligands in coordination chemistry (Nazır et al., 2000).
Synthesis and Chemical Reactivity
The synthesis of triazole derivatives, such as ethyl 4 (2-phenoxyethyl) 1,2,4 triazol 3 one, demonstrates the versatility of triazole chemistry for creating novel compounds. These synthetic routes, including reductive amination and cyclization, can be applied to design and synthesize derivatives of N-({1-[2-(4-bromophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine for various research applications, such as developing new pharmaceuticals or materials (Xin, 2003).
Eigenschaften
IUPAC Name |
(E)-1-[1-[2-(4-bromophenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O/c1-15-19(12-24-25-13-22-23-14-25)18-4-2-3-5-20(18)26(15)10-11-27-17-8-6-16(21)7-9-17/h2-9,12-14H,10-11H2,1H3/b24-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYWJXISUMETOK-WYMPLXKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCOC3=CC=C(C=C3)Br)C=NN4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1CCOC3=CC=C(C=C3)Br)/C=N/N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2,1,3-benzoxadiazole dihydrochloride](/img/structure/B5556768.png)

![3-{[(3,4-dihydro-2H-chromen-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5556782.png)
![3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,4-difluorobenzamide](/img/structure/B5556795.png)
![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5556807.png)
![1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B5556813.png)

![3-[2-(dimethylamino)ethyl]-8-[2-(methylamino)isonicotinoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5556822.png)
![5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556833.png)
![N~3~-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}-1,3-piperidinedicarboxamide](/img/structure/B5556839.png)
![3,3'-(1,3,4-oxadiazole-2,5-diyl)bis[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole]](/img/structure/B5556842.png)

![6-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5556848.png)